4-(3-Fluoro-4-nitrophenyl)pyridine
Description
Properties
IUPAC Name |
4-(3-fluoro-4-nitrophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-10-7-9(1-2-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNLMMRTLSMHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-(3-Fluorophenyl)pyridine
Reagents : HNO₃ (90%), H₂SO₄ (conc.)
Conditions : 0°C → 50°C, 4–6 hours.
Regioselectivity : The fluorine atom directs nitration to the para position (C-4 of the phenyl ring), while the pyridine’s electron-withdrawing nature deactivates the ring, requiring vigorous conditions.
Yield : ~50% (estimated from analogous nitrations of fluorobenzenes).
Alternative Pathway: Fluorination of 4-(4-Nitrophenyl)pyridine
Reagents : KF, CsF, or HF-pyridine
Conditions : 150–200°C, DMF solvent, 12–24 hours.
Challenge : Poor reactivity of nitro-substituted aryl chlorides necessitates high temperatures and prolonged reaction times.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 66–75% | High regiocontrol; mild conditions | Requires expensive boronic acids |
| Diazotization-Fluorination | 54–72% | Scalable; avoids harsh nitration | Multi-step; HF handling hazards |
| Electrophilic Nitration | ~50% | Single-step nitro introduction | Low yield; side reactions (e.g., oxidation) |
Mechanistic Considerations and Optimization
Palladium Catalyst Selection
Buchwald ligands (e.g., XPhos) enhance coupling efficiency for electron-deficient aryl halides by stabilizing the Pd(0) intermediate.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-nitrophenyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride anions are commonly used for nucleophilic aromatic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Major Products Formed
Nucleophilic Substitution: Fluorinated derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds. Its functional groups enable chemists to introduce additional substituents or modify its structure to create complex molecular architectures. This capability is particularly valuable for developing new drug candidates and molecular probes with specific biological activities .
Key Reactions and Transformations
- Fluorination Reactions : The compound can undergo direct fluorination, which is crucial for synthesizing fluorinated derivatives of biologically active molecules. For instance, it has been utilized in the synthesis of 3-[^18F]fluoro-4-aminopyridine, a radiolabeled compound under investigation for positron emission tomography (PET) imaging of demyelination .
- N-Oxide Transformations : The use of pyridine N-oxides as precursors allows for selective meta-fluorination, enhancing the reactivity and yield of desired products .
Pharmaceutical Applications
4-(3-Fluoro-4-nitrophenyl)pyridine is integral in the pharmaceutical industry, particularly in developing drugs targeting neurological conditions. One notable application is in the synthesis of fluorinated derivatives of 4-aminopyridine, which is clinically approved for treating multiple sclerosis by improving motor function .
Case Studies
- PET Imaging : The fluorinated derivative 3-[^18F]fluoro-4-aminopyridine is being explored for its potential to image demyelination in multiple sclerosis patients, showcasing its importance in both therapeutic and diagnostic applications .
- Antitubercular Activity : Novel compounds derived from this pyridine scaffold have been synthesized and evaluated for their antitubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited significant activity against drug-resistant strains, indicating potential for new tuberculosis treatments .
Materials Science
Beyond pharmaceuticals, 4-(3-Fluoro-4-nitrophenyl)pyridine is utilized in materials science for developing advanced organic electronic materials and catalysts. Its ability to participate in various chemical reactions allows for the construction of complex materials with tailored properties.
Applications in Material Development
- Organic Electronics : The compound's unique electronic properties make it suitable for creating organic semiconductors and other electronic devices.
- Catalysis : It can serve as a catalyst or catalyst precursor in various organic transformations, enhancing reaction efficiencies and selectivities.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(3-Fluoro-4-nitrophenyl)pyridine and related compounds:
Key Observations:
Electronic Effects: The nitro (-NO₂) and fluorine (-F) groups in 4-(3-Fluoro-4-nitrophenyl)pyridine create a strong electron-withdrawing environment, which contrasts with compounds like 4-(3-Bromo-4-methoxyphenyl)pyridine, where the methoxy (-OCH₃) group is electron-donating . This difference influences reactivity in electrophilic substitution or coupling reactions. The carboxy (-COOH) group in 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine enhances solubility in polar solvents, a property absent in the nitro-fluoro derivative .
Positional Isomerism :
- The 3-fluoro-4-nitrophenyl isomer (3-position on pyridine) exhibits similar molecular weight but distinct steric and electronic effects compared to the 4-substituted derivative. Positional isomerism may lead to differences in crystal packing or intermolecular interactions, as seen in related sulfonate derivatives .
Pharmacological Potential: While aminopyridines like 4-aminopyridine (4-AP) are known for modulating ion channels , 4-(3-Fluoro-4-nitrophenyl)pyridine’s bioactivity remains underexplored. In contrast, carboxy-substituted analogs (e.g., 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine) show promise in drug design due to their polar functional groups .
Synthetic Utility :
- Pyridine derivatives with bromine (e.g., 4-(3-Bromo-4-methoxyphenyl)pyridine) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the nitro group in 4-(3-Fluoro-4-nitrophenyl)pyridine may facilitate reduction to amine intermediates .
Biological Activity
4-(3-Fluoro-4-nitrophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluoro and nitro groups in its structure enhances its reactivity and binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a pyridine ring substituted with a 3-fluoro-4-nitrophenyl group. The presence of the fluoro atom is known to influence lipophilicity and metabolic stability, while the nitro group can serve as a bioisostere for other functional groups, potentially enhancing biological activity.
Biological Activity Overview
Research indicates that 4-(3-Fluoro-4-nitrophenyl)pyridine exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antitubercular properties. For instance, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide derivatives demonstrated MIC values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase. Some derivatives showed promising AChE inhibitory activity with IC50 values in the micromolar range .
- Anticancer Potential : Certain analogs have displayed cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. For example, compounds bearing similar structural motifs have shown IC50 values against colon cancer and breast cancer cell lines in the low micromolar range .
The mechanism by which 4-(3-Fluoro-4-nitrophenyl)pyridine exerts its biological effects involves interaction with specific molecular targets. The fluoro and nitro substituents enhance binding affinity to enzymes and receptors, leading to modulation of biochemical pathways. For example, the presence of the nitro group facilitates interactions with the active sites of target enzymes, potentially leading to inhibition or altered activity .
Antitubercular Activity
A study on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide revealed potent antitubercular activity against both sensitive and rifampicin-resistant strains of M. tuberculosis. The most active derivative exhibited an MIC value of 4 μg/mL against M. tuberculosis H37Rv . This highlights the potential for developing new antitubercular agents based on this scaffold.
Enzyme Inhibition Studies
Research into the enzyme inhibition properties demonstrated that certain derivatives could effectively inhibit AChE with IC50 values around 1.56 mM, showcasing their potential in treating neurodegenerative diseases by enhancing cholinergic transmission . Additionally, compounds targeting carbonic anhydrase IX showed selective inhibition with IC50 values as low as 24 nM, indicating their potential in cancer therapy .
Data Tables
| Biological Activity | Tested Compound | MIC/IC50 Value |
|---|---|---|
| Antitubercular | 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | 4 μg/mL |
| AChE Inhibition | Various derivatives | ~1.56 mM |
| Carbonic Anhydrase IX Inhibition | Selected derivatives | 24 nM |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-Fluoro-4-nitrophenyl)pyridine?
The compound is synthesized via nitration of 4-(4-fluorophenyl)pyridine using a mixture of concentrated nitric and sulfuric acids. The nitration occurs preferentially at the meta position relative to the fluorine substituent due to the electron-withdrawing effects of fluorine, directing nitration to the 3-position of the phenyl ring . Purification typically involves column chromatography (silica gel) and crystallization via solvent evaporation to obtain high-purity crystals suitable for X-ray diffraction .
Q. How can the structure of 4-(3-Fluoro-4-nitrophenyl)pyridine be confirmed experimentally?
Key characterization methods include:
- X-ray crystallography to resolve the molecular geometry and intermolecular interactions (e.g., C–H⋯π and π–π stacking, with distances ~3.6 Å) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity of nitration and fluorine substitution. For example, the fluorine atom at the 4-position of the phenyl ring will show distinct coupling patterns in ¹⁹F NMR .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What are the reactivity patterns of the nitro and fluorine groups in this compound?
The nitro group at the 3-position can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, forming 4-(3-fluoro-4-aminophenyl)pyridine, a precursor for further functionalization (e.g., acylation or alkylation) . The fluorine substituent is typically inert under mild conditions but may participate in nucleophilic aromatic substitution under strong bases (e.g., KOH in DMSO) .
Advanced Research Questions
Q. How does steric and electronic effects influence the regioselectivity of nitration in 4-(4-fluorophenyl)pyridine?
Nitration occurs at the meta position relative to fluorine due to its electron-withdrawing nature, which deactivates the ortho and para positions. Computational studies (DFT calculations) suggest that the pyridine ring’s electron-deficient nature further directs electrophilic attack to the phenyl ring’s 3-position , minimizing steric clashes with the pyridine substituent .
Q. What alternative synthetic strategies exist for derivatives of 4-(3-Fluoro-4-nitrophenyl)pyridine?
- Suzuki-Miyaura cross-coupling : Replace the fluorine atom with boronic acid derivatives to introduce aryl/heteroaryl groups .
- Reductive alkylation : Convert the nitro group to an amine, then react with aldehydes/ketones to form secondary amines .
- Photocatalytic fluorination : Introduce additional fluorine atoms under light-mediated conditions using Selectfluor® .
Q. How do solvent polarity and crystallization conditions affect the supramolecular architecture of this compound?
Polar solvents (e.g., ethanol or DMF) promote π–π stacking interactions between pyridine and phenyl rings, forming 1D chains or lamellar networks. Non-polar solvents favor C–H⋯F interactions , creating dimeric structures. Solvent evaporation rates also influence crystal morphology: slow evaporation yields larger crystals with defined intermolecular contacts (~3.6 Å π–π distances) .
Q. What computational methods are used to predict the electronic properties of 4-(3-Fluoro-4-nitrophenyl)pyridine?
- DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution.
- Molecular docking studies assess potential binding affinities for biological targets (e.g., kinase enzymes) by analyzing electrostatic complementarity .
Q. How stable is this compound under thermal or acidic conditions?
- Thermal stability : Decomposition occurs above 250°C, with mass loss attributed to nitro group elimination (observed via TGA).
- Acidic conditions : The nitro group resists hydrolysis, but prolonged exposure to concentrated HCl may reduce it to an amine .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for nitration steps: How to troubleshoot?
Variations in yield (50–85%) arise from differences in nitrating agent concentration and reaction time. For reproducibility:
Q. Conflicting crystallographic data on π–π interactions: What factors contribute?
Differences in reported π–π distances (3.5–3.8 Å) stem from solvent-induced packing variations. For consistent results, standardize crystallization conditions (e.g., solvent, temperature) and use synchrotron radiation for high-resolution data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
